molecular formula C13H16BrNO2 B2461683 1-(4-Bromobenzyl)piperidine-4-carboxylic acid CAS No. 733797-83-6

1-(4-Bromobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2461683
CAS No.: 733797-83-6
M. Wt: 298.18
InChI Key: LJHQRWOVQNSMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

1-(4-Bromobenzyl)piperidine-4-carboxylic acid is a heterocyclic organic compound characterized by a piperidine core substituted at the 4-position with a carboxylic acid group and a 4-bromobenzyl moiety. The systematic IUPAC name, 4-[(4-bromophenyl)methyl]-1-(phenylsulfonyl)piperidine-4-carboxylic acid , reflects its structural complexity. Its molecular formula is C₁₃H₁₆BrNO₂ , with a molecular weight of 298.18 g/mol . The compound’s stereoelectronic properties arise from the piperidine ring’s chair conformation, the electron-withdrawing bromine atom on the benzyl group, and the carboxylic acid’s hydrogen-bonding capacity.

Key structural features include:

  • Piperidine scaffold : A six-membered saturated ring with one nitrogen atom, providing rigidity and hydrogen-bonding sites.
  • 4-Bromobenzyl substituent : Introduces steric bulk and alters electron density via bromine’s inductive effects.
  • Carboxylic acid : Enhances solubility in polar solvents and enables salt formation or esterification.

The compound’s CAS registry number, 733797-83-6 , ensures unambiguous identification in chemical databases.

Historical Development of Piperidine-4-Carboxylic Acid Derivatives

Piperidine-4-carboxylic acid derivatives have been pivotal in medicinal chemistry since the mid-20th century. Early work focused on isonipecotic acid (piperidine-4-carboxylic acid), a GABA receptor agonist, which demonstrated the scaffold’s potential for central nervous system (CNS) drug design. The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group in the 1980s, enabled selective functionalization of the piperidine nitrogen, facilitating the synthesis of derivatives like 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid.

Significant milestones include:

  • 1950s–1970s : Isolation of naturally occurring piperidine alkaloids (e.g., piperine) spurred synthetic efforts to modify the core for pharmacological applications.
  • 1990s : Advances in cross-coupling reactions allowed precise introduction of aryl halides, such as bromobenzyl groups, to enhance binding affinity in dopamine receptor ligands.
  • 2000s–present : Computational modeling revealed that bromobenzyl-substituted piperidines exhibit improved blood-brain barrier penetration due to balanced lipophilicity and molecular weight.

Significance of Bromobenzyl Substituents in Heterocyclic Chemistry

The bromobenzyl group in this compound serves dual roles: electronic modulation and steric guidance . Bromine’s -I effect deactivates the benzene ring, directing electrophilic substitution to the meta position, while the benzyl spacer enhances conformational flexibility.

Applications in drug discovery include:

  • Kinase inhibition : The bromine atom participates in halogen bonding with ATP-binding pockets, as seen in Bruton’s tyrosine kinase inhibitors.
  • Anticancer agents : Bromobenzyl derivatives disrupt tubulin polymerization by occupying the colchicine-binding site, as demonstrated in preclinical studies.
  • Antimicrobial activity : The hydrophobic benzyl group improves membrane penetration in Gram-positive bacteria.

Comparative studies show that 4-bromobenzyl analogs exhibit 10–100× higher potency than their chloro or methyl counterparts in serotonin receptor binding assays, underscoring bromine’s unique pharmacophoric contributions.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHQRWOVQNSMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Piperidine Ring Formation

The piperidine core can be constructed via cyclization reactions or derived from preformed piperidine precursors. The Dieckmann condensation and Petrenko-Kritschenko reaction are classical methods for synthesizing substituted piperidines. For example, the Dieckmann condensation involves cyclization of β-keto esters, while the Petrenko-Kritschenko reaction employs a double Mannich reaction between aldehydes, amines, and ketocarboxylates. However, for target-specific synthesis, functionalization of preexisting piperidine derivatives is often more efficient.

Stepwise Synthesis of 1-(4-Bromobenzyl)piperidine-4-Carboxylic Acid

Route 1: Alkylation of Piperidine-4-Carboxylic Acid Derivatives

Protection of the Carboxylic Acid Group

Piperidine-4-carboxylic acid is first protected as an ethyl ester to prevent side reactions during subsequent alkylation. Fischer esterification with ethanol and catalytic sulfuric acid under reflux yields ethyl piperidine-4-carboxylate:

$$
\text{Piperidine-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl piperidine-4-carboxylate}
$$

N-Alkylation with 4-Bromobenzyl Bromide

The ethyl ester undergoes alkylation at the piperidine nitrogen using 4-bromobenzyl bromide in the presence of potassium carbonate in DMF at 80°C. This step introduces the 4-bromobenzyl group:

$$
\text{Ethyl piperidine-4-carboxylate} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate}
$$

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions (lithium hydroxide in THF/water) to yield the final product:

$$
\text{Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{this compound}
$$

Yield : 65–75% over three steps.

Route 2: Reductive Amination Pathway

Synthesis of Piperidine-4-Carboxaldehyde

Piperidine-4-carboxylic acid is converted to its aldehyde via sequential esterification, reduction, and oxidation:

  • Esterification : As in Route 1.
  • Reduction : Ethyl piperidine-4-carboxylate is reduced to piperidine-4-methanol using LiAlH$$_4$$.
  • Oxidation : The alcohol is oxidized to piperidine-4-carboxaldehyde using pyridinium chlorochromate (PCC).
Reductive Amination with 4-Bromobenzylamine

The aldehyde reacts with 4-bromobenzylamine in the presence of sodium cyanoborohydride, forming the target compound via imine intermediate reduction:

$$
\text{Piperidine-4-carboxaldehyde} + \text{4-Bromobenzylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$

Yield : 50–60% (lower due to competing side reactions).

Comparative Analysis of Synthetic Routes

Parameter Alkylation Route Reductive Amination Route
Steps 3 4
Overall Yield 65–75% 50–60%
Key Challenges Ester hydrolysis Aldehyde stability
Scalability High Moderate

The alkylation route is preferred for its higher yield and fewer steps, making it suitable for industrial-scale production.

Industrial-Scale Production Considerations

Continuous Flow Alkylation

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction time from 24 hours to 2–4 hours. This method enhances throughput and minimizes side product formation.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DMF as a biodegradable solvent, aligning with environmental regulations without compromising reaction efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.25 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 3.70 (s, 2H, N-CH$$2$$-Ar), 2.90–2.70 (m, 4H, piperidine-H), 2.30–2.10 (m, 2H, piperidine-H), 1.90–1.70 (m, 2H, piperidine-H).
  • $$^{13}$$C NMR : δ 174.8 (COOH), 137.2 (Ar-C), 131.5 (Ar-C), 119.8 (C-Br), 58.4 (N-CH$$_2$$-Ar), 52.1 (piperidine-C), 32.7 (piperidine-C).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeOH) confirms >95% purity.

Mass Spectrometry

ESI-MS : $$m/z$$ 324.03 [M+H]$$^+$$ (calculated for C$${13}$$H$${15}$$BrNO$$_2$$: 324.03).

Applications and Derivatives

This compound serves as a precursor for:

  • AKT Inhibitors : Derivatives exhibit antitumor activity in prostate cancer models.
  • Fluorescent Probes : Carboxylic acid groups enable conjugation to biomarkers for cellular imaging.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its bromobenzyl group can facilitate further reactions, making it valuable in synthetic organic chemistry .
  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For example, studies have shown that 1-(4-Bromobenzyl)piperidine-4-carboxylic acid can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent .
  • Anticancer Potential : Preliminary studies have evaluated the compound's efficacy against cancer cell lines, revealing moderate cytotoxicity. The following table summarizes IC50 values for selected cancer cell lines:
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition critical for cellular growth .

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential role in developing pharmaceuticals targeting neurological disorders. Its structural features may enhance binding affinity to specific receptors or enzymes involved in disease pathways .

Industrial Applications

  • Specialty Chemicals : In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for modifications that can tailor its application in various chemical processes .

Study on Antimicrobial Efficacy

A research team synthesized several piperidine derivatives, including this compound, and evaluated their antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. Results demonstrated a clear structure–activity relationship, where modifications to the side chains significantly affected potency .

Anticancer Screening

In a comprehensive screening of piperidine derivatives against various cancer cell lines, this compound was highlighted for its moderate cytotoxicity. The study emphasized the importance of structural modifications in enhancing anticancer activity and provided insights into potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can modulate its pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

1-(4-Bromobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylbenzyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.

    1-(4-Fluorobenzyl)piperidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.

Biological Activity

1-(4-Bromobenzyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromobenzyl group, may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H14BrNO3
  • Molecular Weight : 312.163 g/mol
  • IUPAC Name : this compound
  • CAS Number : 53422135

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Antiviral Activity

Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion processes . This suggests that the compound may also possess similar antiviral capabilities.

Anticancer Potential

Research has highlighted the anticancer potential of piperidine derivatives. A study demonstrated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, promoting apoptosis in tumor cells . The mechanism involved enhanced interaction with protein binding sites, which could be relevant for this compound as well.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism. Inhibitors of these enzymes can have antidepressant effects . While specific data on this compound is limited, its structural similarity to other active piperidines suggests potential activity in this domain.

Comparative Analysis of Piperidine Derivatives

A comparative study assessed various piperidine derivatives for their biological activities. The results indicated that modifications to the piperidine ring significantly influenced their efficacy against different biological targets. Notably, compounds with halogen substitutions (like bromine) exhibited enhanced activity due to increased hydrophobic interactions .

CompoundActivity TypeIC50 (μM)Reference
This compoundAntiviralTBD
Piperidine Derivative AAnticancer49.3
Piperidine Derivative BMAO Inhibition7.0 (MAO-B)

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available piperidines and employing coupling reactions to introduce the bromobenzyl group. Characterization techniques such as NMR and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-Bromobenzyl)piperidine-4-carboxylic acid, and how is reaction efficiency validated?

The compound is typically synthesized via alkylation of piperidine-4-carboxylic acid derivatives with 4-bromobenzyl halides. For example, ethyl ester intermediates can be hydrolyzed using aqueous NaOH in ethanol/water under reflux, followed by acidification to isolate the carboxylic acid. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by the disappearance of ester signals in ^1H NMR (δ 4.1-4.3 ppm). IR spectroscopy also verifies ester-to-acid conversion (loss of C=O stretch at ~1730 cm⁻¹) .

Q. Which analytical methods are critical for confirming the purity and structure of this compound?

High-resolution ^1H/^13C NMR in DMSO-d6 is essential: piperidine protons appear at δ 1.5-3.5 ppm, aromatic protons (bromobenzyl) at δ 7.4-7.9 ppm, and the carboxylic acid proton as a broad peak near δ 13.3 ppm. IR spectroscopy confirms O-H stretches (2500-3300 cm⁻¹) and carbonyl stretches (~1680 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%, and LC-MS provides molecular weight confirmation .

Q. What safety protocols are mandatory when handling this compound?

Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation. Store at 2-8°C in amber vials under argon to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste. Residual solvents (e.g., ethanol) require proper ventilation during evaporation .

Q. How does solvent choice impact its solubility in downstream reactions?

The compound exhibits limited solubility in non-polar solvents but dissolves in DMF, DMSO, or THF. For amide coupling, pre-dissolve in DMF (0.1-0.5 M) and adjust pH to 6-7 with N-methylmorpholine (NMM). Insolubility issues are mitigated by sonication or incremental addition of CH3CN as a co-solvent .

Q. What purification methods are effective for isolating this compound?

Reverse-phase HPLC (C18 column, 0.1% TFA gradient) achieves high purity. For bulk purification, flash chromatography on silica gel (CH2Cl2/MeOH, 95:5 to 85:15) removes unreacted precursors. Lyophilization from tert-butanol/water yields amorphous powders (>98% purity) .

Advanced Research Questions

Q. How can low yields in the bromobenzyl alkylation step be optimized?

Low yields often result from steric hindrance. Strategies include:

  • Using polar aprotic solvents (DMF/DMSO) at 60-80°C to enhance nucleophilicity.
  • Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Slow addition of alkylating agents to minimize dimerization. Post-reaction purification via silica gel chromatography (hexane/EtOAc gradient) improves yields .

Q. What experimental approaches resolve batch inconsistencies in melting points or crystallinity?

Batch variations may stem from polymorphs or residual solvents. Techniques include:

  • Recrystallization from ethanol/water (1:3 v/v) at 4°C to isolate stable forms.
  • Powder XRD to confirm crystalline phase consistency.
  • Karl Fischer titration to ensure water content <0.5% w/w. Storage under anhydrous conditions (desiccator with P2O5) prevents hydrate formation .

Q. How does the para-bromine substituent influence bioactivity in enzyme inhibition assays?

The bromine atom enhances hydrophobic interactions in enzyme binding pockets. In carbonic anhydrase inhibitors, para-bromo substitution increases binding affinity 2-3 fold compared to chloro analogs due to stronger halogen bonding with carbonyl groups. Competitive inhibition assays (IC50) and X-ray crystallography validate these interactions .

Q. What mechanistic insights explain its stability under acidic versus basic conditions?

The carboxylic acid group (pKa ~4.5) remains protonated below pH 3, enhancing solubility. Under basic conditions (pH >8), deprotonation forms carboxylate salts, increasing aqueous solubility but risking esterification if alcohols are present. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Q. How does reaction temperature affect stereochemical outcomes during functionalization?

Lower temperatures (0-5°C) favor kinetic control, minimizing epimerization at the piperidine C4 position. For instance, amide couplings in chloroform at 0°C under argon preserve stereochemistry, as shown by retained optical rotation values ([α]D²⁵ = +12.5° vs. +12.3° post-reaction). Elevated temperatures (>40°C) may induce racemization, detectable via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.